tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
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Overview
Description
“tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is a chemical compound . It is a solid substance and is used as an intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized . The synthesis involved the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 342.44 . It is a solid substance and should be stored in a refrigerator .Safety and Hazards
The safety information available indicates that “tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Future Directions
Mechanism of Action
- MAPK14 plays a crucial role in cellular signaling pathways, particularly in the cascades of cellular responses to stress and inflammation .
- Downstream effects include altered cytokine production, cell cycle regulation, and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
tert-butyl 4-(5-phenyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)16-13-15(19-20-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCLVKFBOAFZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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